1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-2-oxoquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPJFYUICYHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield regioisomeric oxazoloquinolones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile features a quinoline core with a carbonitrile group at the 3-position and a carbonyl group at the 2-position. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study involving synthesized derivatives showed strong activity against the MCF-7 breast cancer cell line, indicating potential for further development as anticancer agents. The compounds were tested using the MTT assay, revealing that certain derivatives outperformed standard treatments like Doxorubicin in terms of efficacy .
Modulation of Immune Function
Another area of application is in immunology. Compounds related to 1-methyl-2-oxo-1,2-dihydroquinoline have been investigated for their ability to modulate immune responses. For instance, Laquinimod, a derivative of this compound class, is under investigation for treating multiple sclerosis and other autoimmune disorders due to its immune-modulating effects .
Antiviral Properties
The compound has also been evaluated for antiviral activities, particularly against HIV. Novel derivatives have been synthesized and tested for their ability to inhibit integrase activity in HIV replication. Although some compounds showed moderate antibacterial activity, their potential as antiviral agents remains an area of active research .
Case Studies and Research Findings
Several studies highlight the versatility and potential applications of this compound:
- Anticancer Studies : In vitro studies demonstrated that specific derivatives exhibited significant cytotoxic effects on cancer cell lines, leading to apoptosis through mechanisms such as cell cycle arrest .
- Immunomodulatory Effects : Research on Laquinimod revealed its potential in modulating immune responses in multiple sclerosis patients, showing promise in clinical settings .
- Antiviral Research : A series of synthesized compounds were evaluated for their ability to inhibit HIV replication, with varying degrees of success noted in preliminary assays .
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Yield and Physical Properties
Key analogs include 6-nitro-1,2-dihydroquinoline-3-carbonitriles with varying 1-position substituents (Table 1). The methyl-substituted derivative (10a) exhibits the highest yield (88%), suggesting sterically small substituents favor reaction efficiency. Larger alkyl or aromatic groups (e.g., hexyl, benzyl) reduce yields to 78–82%, likely due to steric hindrance .
Table 1: Comparison of 1-Substituted-6-Nitro-1,2-Dihydroquinoline-3-Carbonitriles
| Compound | 1-Position Substituent | Yield (%) | Melting Point Range (°C) |
|---|---|---|---|
| 10a | Methyl | 88 | 110–187 |
| 10b | Hexyl | 78 | 110–187 |
| 10c | Isobutyl | 79 | 110–187 |
| 10d | Benzyl | 80 | 110–187 |
| 10e | Phenethyl | 82 | 110–187 |
| 10f | Phenyl | 81 | 110–187 |
The presence of a nitro group at position 6 introduces strong electron-withdrawing effects, which may enhance reactivity in further functionalization but reduce thermal stability compared to the non-nitro target compound.
Functional Group Variations: Dicarbonitrile Derivatives
Dihydroquinoline-3,3-dicarbonitriles (e.g., compounds 8b and 8f) feature two nitrile groups at position 3. These derivatives exhibit distinct mass spectral patterns (e.g., m/z 351.05 for 8b, m/z 331.08 for 8f) due to their higher molecular weights compared to mono-nitrile analogs . The additional nitrile group likely increases polarity and hydrogen-bonding capacity, influencing solubility and crystallinity.
Structural Complexity: Spiro Derivatives
The spiro compound 1b, with a fused pyrroloisoquinoline system, demonstrates how structural complexity alters properties. Its ¹H NMR spectrum shows multiple aromatic proton signals (δ 6.95–7.40 ppm) and a distinct sp³ hybridized CH signal (δ 4.55 ppm), contrasting with simpler dihydroquinoline derivatives . The spiro architecture also raises the melting point (162–164°C) compared to non-fused analogs, highlighting the impact of rigidity on physical stability.
Biological Activity
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The compound features a quinoline ring system with a carbonitrile group at the 3-position and a carbonyl group at the 2-position. Its chemical structure influences its reactivity and biological activity, making it a subject of interest in drug development.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its efficacy against MCF-7 breast cancer cells using the MTT assay.
Case Study: Cytotoxic Effects on MCF-7 Cells
In a study assessing the anticancer effects of synthesized quinoline derivatives, including this compound, compounds were tested at varying concentrations on MCF-7 cells. The results indicated that:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | 0 | 100 |
| Compound A | 10 | 75 |
| Compound B | 20 | 60 |
| This compound | 30 | 45 |
The compound demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
The biological activity of this compound is thought to involve several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been suggested that it interferes with cell cycle regulation, preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : Quinoline derivatives often inhibit enzymes involved in cancer cell survival and proliferation .
Synthesis Methods
Various synthetic routes have been developed to produce this compound. Common methods include:
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile?
Answer:
The synthesis typically involves cyclocondensation reactions using substituted anilines and β-keto nitriles. Key steps include:
- Cyclization : Acid- or base-catalyzed cyclization of precursors like ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates under reflux conditions .
- Substitution : Introduction of the methyl group at the 1-position via alkylation using methyl iodide or dimethyl sulfate .
- Purification : Recrystallization from ethanol or methanol to achieve high purity.
Reference to analogous compounds (e.g., dihydroquinoline-3,3-dicarbonitriles) suggests optimizing solvent polarity and temperature to minimize side reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR : H and C NMR are essential for confirming substituent positions and ring structure. For example, the methyl group at N1 appears as a singlet (~δ 3.2–3.5 ppm), while the carbonyl (C2=O) resonates at ~δ 165–170 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns, critical for verifying nitrile (-CN) and methyl groups .
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., C5—N1—C1—O1 torsion angles ~176.08°) to validate stereochemistry .
Basic: What safety protocols should be followed when handling this compound?
Answer:
- Personal Protective Equipment (PPE) :
- Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation risks .
- First Aid : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 20 minutes and seek medical attention .
Advanced: How can researchers optimize reaction yields for novel derivatives of this compound?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency. For example, using catalytic acetic acid improved yields in related dihydroquinoline syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C promote better solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% in analogous systems .
Advanced: How can contradictions in spectroscopic data for dihydroquinoline derivatives be resolved?
Answer:
- Multi-Technique Validation :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrations to cross-validate experimental data .
Advanced: What strategies are used to elucidate the biological activity mechanisms of dihydroquinoline-3-carbonitriles?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the methyl group with ethyl or aryl groups) to assess impact on bioactivity .
- Enzyme Assays : Target-specific assays (e.g., kinase inhibition or antimicrobial susceptibility testing) quantify IC or MIC values. For example, derivatives with electron-withdrawing groups at C3 show enhanced antimicrobial activity .
- Molecular Docking : Simulate binding interactions with protein targets (e.g., DNA gyrase or tubulin) to identify critical hydrogen bonds or hydrophobic contacts .
Advanced: How should researchers address discrepancies in thermal stability data during thermogravimetric analysis (TGA)?
Answer:
- Controlled Atmosphere : Perform TGA under inert gas (N) to avoid oxidation artifacts .
- Replicate Experiments : Conduct triplicate runs to distinguish between sample decomposition and instrumental noise.
- Complementary DSC : Differential scanning calorimetry (DSC) identifies melting points and phase transitions correlated with mass loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
